Tin(4+) methacrylate

Description

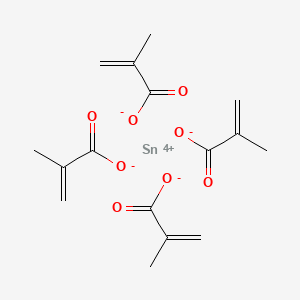

Tin(4+) methacrylate is an organometallic compound where a tin(IV) cation (Sn⁴⁺) is coordinated with methacrylate ligands (C₄H₅O₂⁻). Methacrylates are widely used in polymer chemistry due to their reactive double bonds, which facilitate cross-linking. This compound likely serves as a catalyst or monomer in specialized polymerization reactions, leveraging tin’s Lewis acidity to enhance reactivity .

Key Properties (inferred from analogous compounds):

Structure

3D Structure of Parent

Properties

CAS No. |

94275-86-2 |

|---|---|

Molecular Formula |

C16H20O8Sn |

Molecular Weight |

459.0 g/mol |

IUPAC Name |

2-methylprop-2-enoate;tin(4+) |

InChI |

InChI=1S/4C4H6O2.Sn/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |

InChI Key |

KQWBJUXAIXBZTC-UHFFFAOYSA-J |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tin(4+) methacrylate typically involves the reaction of tin(IV) chloride with methacrylic acid or its derivatives. One common method is to react tin(IV) chloride with sodium methacrylate in an organic solvent such as acetonitrile. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the tin compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tin(4+) methacrylate undergoes several types of chemical reactions, including:

Polymerization: It can initiate or catalyze the polymerization of methacrylate monomers, leading to the formation of polymethacrylates.

Substitution: The methacrylate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or other initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane at elevated temperatures.

Substitution: Reactions with other carboxylates or ligands in organic solvents under controlled conditions.

Major Products

Polymethacrylates: Formed through polymerization reactions.

Substituted Tin Compounds: Formed through ligand substitution reactions.

Scientific Research Applications

Tin(4+) methacrylate has a wide range of applications in scientific research:

Polymer Chemistry: Used as a catalyst in the polymerization of methacrylate monomers to produce high-performance polymers.

Materials Science: Employed in the synthesis of advanced materials with unique properties such as enhanced thermal stability and mechanical strength.

Biomedical Applications: Investigated for use in drug delivery systems and medical devices due to its biocompatibility and ability to form cross-linked polymer networks.

Mechanism of Action

The mechanism by which Tin(4+) methacrylate exerts its effects in polymerization involves the coordination of the tin center with the methacrylate monomers. This coordination activates the monomers, facilitating their polymerization into long-chain polymers. The tin center can also stabilize the growing polymer chain, preventing premature termination and leading to high molecular weight polymers .

Comparison with Similar Compounds

Metal Methacrylates

Methacrylate derivatives with other metals exhibit distinct properties based on the metal’s oxidation state and coordination chemistry:

Key Differences :

Other Tin(IV) Compounds

This compound shares structural similarities with inorganic tin(IV) compounds but differs in ligand coordination:

Thermal Stability :

Methacrylate Monomers

Compared to non-metallic methacrylates, this compound offers unique catalytic properties:

Functional Roles :

- This compound accelerates polymerization but may introduce metal residues, limiting biomedical use.

- HEMA and MMA are preferred for biocompatible applications due to lower toxicity .

Data Sources and Limitations

While direct studies on this compound are scarce, data from analogous compounds (e.g., zinc dimethacrylate, titanium tetrachloride) provide insights. Key resources include:

- KLSD Database : Contains bioactivity and structural data for kinase inhibitors, though metal methacrylates are underrepresented .

- Merck Index: Authoritative for physicochemical properties but lacks entries for niche organometallics .

- Experimental Literature : Synthesis methods for similar compounds (e.g., ’s reflux-based synthesis) suggest viable routes for tin methacrylate preparation .

Biological Activity

Tin(4+) methacrylate, a compound derived from tin and methacrylic acid, has garnered attention in various fields due to its potential biological activities, particularly in catalysis and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through the reaction of tin(IV) chloride with methacrylic acid or its derivatives. The resulting compound exhibits unique structural properties that contribute to its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) confirm the successful synthesis and structural integrity of the compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : this compound has shown significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Catalytic Activity : This compound serves as an effective catalyst in polymerization reactions, enhancing the synthesis of biodegradable polymers.

- Toxicity Studies : Evaluations of cytotoxicity have been conducted to assess the safety profile of this compound in biological systems.

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a clear inhibition zone, demonstrating its potential as an antibacterial agent. The inhibition zones measured were 19 mm for E. coli and 20 mm for S. aureus when using copolymers containing higher concentrations of this compound . -

Biofilm Formation Inhibition :

Another investigation focused on the ability of this compound to prevent biofilm formation on surfaces commonly used in medical devices. Scanning Electron Microscopy (SEM) analysis revealed that surfaces treated with this compound exhibited significantly reduced biofilm adhesion compared to untreated controls .

Data Table: Antimicrobial Activity Comparison

Catalytic Applications

This compound has been utilized as a catalyst in the ring-opening polymerization of ε-caprolactone, leading to the formation of polymers with varying molecular weights. The reaction completed within one hour, showcasing its efficiency as a catalyst compared to traditional solid tin dicarboxylate compounds .

Toxicity Assessment

Toxicological studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that while there is some level of cytotoxicity at high concentrations, lower concentrations may be safe for use in biomedical applications. Further studies are necessary to fully understand its safety profile in vivo.

Q & A

Q. What are the standard synthesis protocols for Tin(4+) methacrylate, and how do reaction conditions influence product purity?

- Methodological Answer : this compound is typically synthesized via ligand exchange reactions between tin(IV) chloride and methacrylic acid derivatives. Key parameters include solvent choice (e.g., anhydrous tetrahydrofuran), stoichiometric ratios (e.g., 1:4 for SnCl₄:methacrylate), and inert atmospheres to prevent hydrolysis. Purity is optimized by controlling reaction temperature (60–80°C) and post-synthesis purification via recrystallization or column chromatography .

- Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Temperature | 60–80°C | Reduces side reactions |

| Solvent | Anhydrous THF | Prevents hydrolysis |

| Stoichiometry (Sn:methacrylate) | 1:4 | Maximizes ligand substitution |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for common artifacts?

- Methodological Answer :

- FT-IR : Confirm methacrylate ligand coordination via C=O stretching (1680–1720 cm⁻¹) and Sn-O bonds (450–600 cm⁻¹). Hydration artifacts (broad O-H peaks) can be minimized by dry-sample preparation .

- NMR (¹H, ¹³C, ¹¹⁹Sn) : ¹¹⁹Sn NMR is critical for identifying Sn(IV) oxidation state (chemical shifts: -200 to -800 ppm). Paramagnetic impurities may broaden peaks; use deuterated solvents to reduce noise .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound in solution, and what predictive models validate these effects?

- Methodological Answer : Stability studies involve kinetic monitoring via UV-Vis spectroscopy (λ = 250–300 nm for Sn(IV) complexes) under varied conditions. For example:

- Polar solvents (e.g., DMSO) accelerate decomposition due to ligand dissociation.

- Thermodynamic modeling (e.g., Arrhenius plots) quantifies activation energy (Eₐ) of degradation. A 10°C increase may reduce half-life by 30% in polar media .

- Table 2 : Stability in Common Solvents

| Solvent | Half-life (25°C) | Eₐ (kJ/mol) |

|---|---|---|

| THF | 48 hours | 85 |

| Toluene | 72 hours | 92 |

| DMSO | 12 hours | 68 |

Q. What computational strategies resolve contradictions in reported coordination geometries of this compound?

- Methodological Answer : Conflicting crystallographic data (e.g., octahedral vs. tetrahedral geometries) arise from ligand mobility and solvent interactions. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can model energetically favorable geometries. Key steps:

Compare calculated vs. experimental bond lengths (Sn-O: ~2.05 Å).

Evaluate solvent effects via implicit solvation models (e.g., PCM).

Validate with EXAFS to resolve discrepancies between XRD and NMR data .

Q. How can researchers design experiments to distinguish between hydrolytic vs. oxidative degradation pathways in this compound?

- Methodological Answer :

- Isotopic labeling : Use D₂O to track hydrolysis via ¹H NMR (H-D exchange at methacrylate β-position).

- Radical scavengers : Add TEMPO to suppress oxidative pathways; monitor residual degradation via HPLC-MS.

- Controlled atmosphere : Compare degradation rates under N₂ (minimized oxidation) vs. O₂ .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound, and how can methodological standardization address this?

- Methodological Answer : Discrepancies arise from inconsistent moisture control (hydrolysis increases apparent solubility) and solvent purity. Standardized protocols:

Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

Report solubility as g/100g solvent ± SEM across triplicate trials.

Cross-validate with dynamic light scattering (DLS) to detect colloidal aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.